2,4,8-Trichloro-7-methoxyquinoline
Overview
Description
2,4,8-Trichloro-7-methoxyquinoline is a useful research compound. Its molecular formula is C10H6Cl3NO and its molecular weight is 262.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemosensors for Metal Ions
2,4,8-Trichloro-7-methoxyquinoline and its derivatives have been studied for their potential as chemosensors. For instance, a related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, has shown selective responsiveness to Cd2+ ions, making it potentially useful in detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis and Reactivity Studies
The synthesis and reactivity of halogenated quinolines, including those similar to this compound, are of significant interest in scientific research. These compounds are synthesized and studied for various chemical properties and reactions. For example, 4-Chloro-8-methoxyquinoline was synthesized from 2-anisidine, and the process involved condensation, cyclization, hydrolysis, decarboxylation, and chlorination (Jiang, 2010).
Fluorescence Analysis
The fluorescence properties of quinolines are another area of research. Studies have been conducted on compounds like 6-methoxyquinoline and 4,7-dichloroquinoline to understand their photochemical reactivity and fluorescence characteristics, which could have various applications in chemical analysis (Fidanza & Aaron, 2010).
Luminescence Properties
The study of luminescence properties of quinolines, including those structurally similar to this compound, is an active area of research. These studies include the synthesis of cyano functionalized quinolines and investigation of their fluorescence properties, which could have implications in materials science and photonics (Enoua et al., 2009).
Antimicrobial Studies
Research has also been conducted on the antimicrobial properties of quinoline derivatives. For example, a novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, was synthesized and studied for its antimicrobial activity, showing potential as an effective agent against various bacterial and fungal strains (Murugavel et al., 2017).
Herbicidal Potential
The quinoline skeleton, including compounds similar to this compound, is used in the design of herbicidal compounds. For instance, 8-Methoxyquinoline-5-Amino Acetic Acid, synthesized from 5-amino-8-methoxyquinoline, showed herbicidal activity, indicating the potential of such compounds in agricultural applications (A. E. et al., 2015).
Properties
IUPAC Name |
2,4,8-trichloro-7-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5-6(11)4-8(12)14-10(5)9(7)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRUHYCICHPKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383210 | |
Record name | 2,4,8-trichloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893620-26-3 | |
Record name | 2,4,8-trichloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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